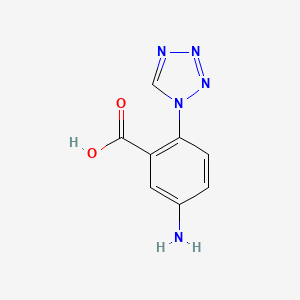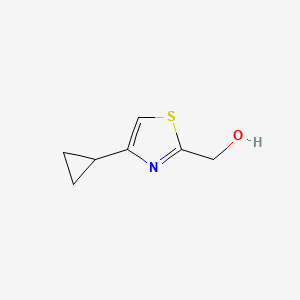
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and methyl groups, as well as the pyrrolidine ring, would significantly influence its three-dimensional shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amino and methyl groups, for example, are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amino group might increase its solubility in water .Scientific Research Applications
Synthesis and Catalytic Activity
The development of efficient synthetic routes and catalytic processes is a primary focus of research involving pyrrolidin-3-amine derivatives. For instance, Fleck et al. (2003) described the synthesis of a key intermediate crucial for the preparation of premafloxacin, an antibiotic aimed at veterinary pathogens. This study showcases the importance of stereoselective processes in drug development (Fleck et al., 2003).
Heterocyclic Amine Analysis
Another critical area is the analysis and identification of heterocyclic aromatic amines (HCAs) in food and biological samples. These compounds, formed during the cooking process, have been linked to cancer risk. For example, Busquets et al. (2009) developed a method for analyzing HCAs in human urine using liquid-phase microextraction combined with LC-MS/MS, demonstrating the method's sensitivity and potential for monitoring dietary exposure to HCAs (Busquets et al., 2009).
Organic Synthesis and Molecular Interactions
Research also delves into the properties and reactivity of pyrrolidin-3-amine derivatives in the context of organic synthesis and the study of molecular interactions. For instance, Corbin et al. (2001) investigated the complexation-induced unfolding of heterocyclic ureas, revealing insights into hydrogen bonding and the potential for self-assembly in molecular design (Corbin et al., 2001).
Environmental and Health Implications
The study of HCAs extends beyond their synthesis and analytical detection, encompassing their environmental presence and health implications. For instance, the determination of HCAs in meat extracts by capillary zone electrophoresis, as researched by Puignou et al. (1997), highlights the ongoing need to understand and mitigate the potential health risks associated with these compounds (Puignou et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-5-11(14)8-13(10)16-7-6-12(9-16)15(2)3/h4-5,8,12H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAAVCXAZNVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCC(C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)






![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
